1-(2-ethoxyphenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea

Descripción

BenchChem offers high-quality 1-(2-ethoxyphenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-ethoxyphenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(2-ethoxyphenyl)-3-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-2-24-16-8-4-3-7-14(16)21-18(23)19-13-15(17-9-5-12-25-17)22-11-6-10-20-22/h3-12,15H,2,13H2,1H3,(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXSFWOABBAWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(2-ethoxyphenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea is a novel synthetic urea derivative that incorporates a furan moiety and a pyrazole ring, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

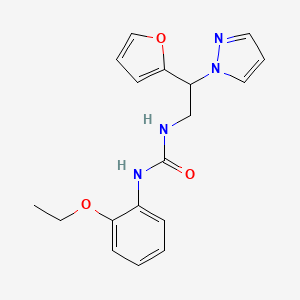

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features:

- An ethoxyphenyl group

- A furan ring

- A pyrazole moiety

These structural components contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and furan derivatives exhibit significant antimicrobial properties. In a study involving various synthesized pyrazolines, compounds similar to the target compound showed good antibacterial and antifungal activities against strains such as E. coli and S. aureus . The presence of the furan and pyrazole rings is believed to enhance these effects.

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 1 | Good | Moderate |

| 2 | Excellent | Good |

| 3 | Moderate | Poor |

Anti-inflammatory Effects

In vitro studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. The compound was found to reduce levels of TNF-α and IL-6 in macrophage models, suggesting its potential in treating inflammatory diseases .

Anticancer Potential

Recent investigations into similar compounds have revealed their ability to inhibit cancer cell proliferation. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways such as NF-κB and MAPK .

The biological activity of 1-(2-ethoxyphenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : It is hypothesized that this compound interacts with specific receptors (e.g., adenosine receptors), influencing cellular responses related to inflammation and tumor growth .

- Oxidative Stress Reduction : Similar compounds have demonstrated antioxidant properties, which could contribute to their anti-inflammatory effects by reducing oxidative stress in cells .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Case Study 1 : A derivative similar to the target compound was tested in a model of rheumatoid arthritis, showing significant reduction in joint inflammation and pain scores compared to controls.

- Case Study 2 : In vitro studies on cancer cell lines treated with pyrazole derivatives exhibited a decrease in cell viability and increased apoptosis markers, indicating potential for further development as anticancer agents.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing pyrazole and furan moieties exhibit promising antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition.

Table 1: Antimicrobial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organisms |

|---|---|---|

| 1-(2-ethoxyphenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea | 10 | Staphylococcus aureus |

| Chloramphenicol | 15 | Escherichia coli |

| Ciprofloxacin | 5 | Pseudomonas aeruginosa |

The minimum inhibitory concentration values suggest that this compound exhibits comparable efficacy to established antibiotics, indicating its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown significant activity against various cancer cell lines, indicating its role in cancer treatment strategies.

Case Study: U937 Cell Line

In a comparative study, the compound exhibited an IC50 value of 12.5 μM against U937 cells, indicating its effectiveness in inhibiting cell proliferation more effectively than traditional chemotherapeutics like etoposide (IC50 = 15.0 μM).

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|

| U937 | 12.5 | Etoposide | 15.0 |

| THP-1 | >50 | Doxorubicin | 0.5 |

The ability of this compound to induce apoptosis in cancer cells may be attributed to its interaction with specific biological targets involved in cell cycle regulation and apoptosis pathways.

Enzyme Inhibition

Studies have shown that this compound can inhibit key enzymes such as carbonic anhydrases and DNA gyrases. These enzymes are critical for bacterial survival and cancer cell proliferation, making the compound a candidate for further development in drug design.

Análisis De Reacciones Químicas

Hydrolysis of the Urea Moiety

The urea group (-NH-CO-NH-) undergoes hydrolysis under acidic or alkaline conditions:

| Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | H₃O⁺, heat | 2-Ethoxyaniline + CO₂ + 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine | Nucleophilic attack by water, C-N cleavage |

| Alkaline (NaOH) | OH⁻, reflux | Same as above, with ammonium salts | Base-mediated deprotonation and cleavage |

Key Notes :

-

Hydrolysis rates depend on steric hindrance from the ethoxyphenyl and pyrazole groups.

-

The reaction is critical for prodrug activation in medicinal applications.

Alkylation and Acylation Reactions

The urea nitrogen and pyrazole NH are nucleophilic sites for alkylation/acylation:

Alkylation

| Site | Reagents | Products |

|---|---|---|

| Urea Nitrogen | R-X (alkyl halides), NaH | N-Alkylated urea derivatives |

| Pyrazole NH | CH₃I, K₂CO₃ | 1-Methylpyrazole derivatives |

Acylation

| Reagents | Products |

|---|---|

| Acetyl chloride | N-Acetylated urea |

| Benzoyl chloride | N-Benzoyl derivatives |

Conditions : Reactions typically occur in THF or DCM with bases like triethylamine.

Pyrazole Ring

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | Nitropyrazole derivatives |

| Sulfonation | SO₃/H₂SO₄ | C3/C5 | Sulfonated pyrazoles |

Furan Ring

| Reaction | Reagents | Products |

|---|---|---|

| Bromination | Br₂/FeBr₃ | 5-Bromofuran derivatives |

| Diels-Alder | Maleic anhydride | Oxanorbornene adducts |

Notes :

-

Furan’s electron-rich nature facilitates electrophilic substitution at C5.

-

Pyrazole substituents direct electrophiles to specific positions .

Oxidation and Reduction

| Reaction | Reagents | Target Group | Products |

|---|---|---|---|

| Oxidation | H₂O₂/Fe²⁺ | Pyrazole C-N bond | Pyrazole N-oxide |

| Reduction | NaBH₄/Ni | Urea carbonyl | Biuret derivatives |

Mechanistic Insight :

-

Oxidation of pyrazole forms N-oxide intermediates, enhancing solubility.

-

Urea reduction is rare but feasible under catalytic hydrogenation.

Biological Interactions as Enzyme Inhibitors

The compound interacts with enzymes via hydrogen bonding and π-stacking:

Structural Basis :

-

Pyrazole NH donates hydrogen bonds to Ser21/Gly47 residues .

-

Ethoxyphenyl engages in hydrophobic interactions with enzyme pockets.

Stability and Degradation

| Factor | Effect |

|---|---|

| pH < 3 or pH > 10 | Rapid urea hydrolysis |

| UV light | Furan ring decomposition |

| Moisture | Hygroscopicity due to urea and pyrazole NH |

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves forming the urea bond via reaction between an isocyanate derivative and an amine precursor. Key steps include:

- Introducing the pyrazole ring through cyclization of hydrazine derivatives with diketones or alkynes under reflux in ethanol or DMF .

- Coupling the furan-2-ylmethyl group via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like triphenylphosphine .

- Optimize yields by controlling temperature (60–80°C), solvent polarity (DMF for polar intermediates), and purification via column chromatography or recrystallization .

Q. Which analytical techniques confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent connectivity and regioselectivity of heterocycles .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and detect impurities .

- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What initial biological screening assays are appropriate?

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anti-cancer potential .

- Anti-inflammatory Activity: COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .

- Antimicrobial Screening: Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do structural modifications (e.g., furan→thiophene substitution) impact bioactivity?

- Electronic Effects: Replacing furan with thiophene increases electron density, altering π-π stacking with target proteins (e.g., kinase ATP-binding sites) .

- Pharmacokinetics: Thiophene analogs show improved metabolic stability in liver microsomes due to reduced oxidative degradation compared to furan derivatives .

- Case Study: Pyrazole N-substitution with cyclopropyl groups enhances selectivity for inflammatory targets (e.g., p38 MAPK) by reducing off-target interactions .

Q. How can contradictions in reported biological data be resolved?

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .

- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm on-target effects in conflicting studies (e.g., apoptosis vs. necrosis pathways) .

- Meta-Analysis: Compare IC50 values across studies using standardized units (e.g., µM vs. µg/mL) and adjust for purity differences via HPLC validation .

Q. What in silico strategies guide rational drug design?

- Molecular Docking: Use AutoDock Vina to predict binding modes with targets like EGFR or TNF-α, focusing on urea’s hydrogen-bonding capacity with catalytic lysines .

- QSAR Modeling: Train models on furan-pyrazole-urea derivatives to correlate logP values with membrane permeability .

- MD Simulations: Simulate solvation dynamics in explicit water to optimize solubility by modifying ethoxyphenyl substituents .

Q. How are metabolic stability and pharmacokinetics evaluated systematically?

- Microsomal Stability: Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS over 60 minutes .

- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment .

- In Vivo PK: Administer IV/PO in rodent models and calculate AUC, Cmax, and half-life using non-compartmental analysis .

Q. What formulation strategies address solubility limitations?

- Co-Solvent Systems: Use PEG-400/water mixtures (30:70 v/v) to enhance aqueous solubility for preclinical testing .

- Nanoparticle Encapsulation: Load into PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation, achieving sustained release over 72 hours .

- Salt Formation: Screen with counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.